An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-N-methoxy-N-methylnicotinamide
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-N-methoxy-N-methylnicotinamide
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Fluoro-N-methoxy-N-methylnicotinamide, a fluorinated pyridine derivative of interest to researchers in drug discovery and development. Due to the limited availability of experimental data for this specific compound, this guide integrates known information with computationally predicted properties to offer a robust profile for scientific applications. The document covers key parameters such as lipophilicity, solubility, and ionization constants, alongside a plausible synthetic route, proposed analytical methodologies, and essential safety considerations. This guide is intended to serve as a foundational resource for scientists and researchers, enabling informed decisions in experimental design and application.
Introduction
5-Fluoro-N-methoxy-N-methylnicotinamide (CAS RN: 342602-54-4) is a substituted pyridinecarboxamide that incorporates several key structural features relevant to medicinal chemistry. The presence of a fluorine atom on the pyridine ring can significantly modulate the electronic properties, metabolic stability, and binding affinity of the molecule.[1] The N-methoxy-N-methylamide, commonly known as a Weinreb amide, is a versatile functional group in organic synthesis, often utilized for the preparation of ketones and other derivatives under mild conditions.
The strategic incorporation of fluorine into drug candidates is a well-established approach to enhance pharmacokinetic and pharmacodynamic properties.[2] Fluorination can influence lipophilicity, pKa, and metabolic pathways, making fluorinated analogs like 5-Fluoro-N-methoxy-N-methylnicotinamide valuable subjects of study.[1] This guide aims to provide a detailed characterization of its core physicochemical properties to facilitate its use in research and development.
Chemical Identity and Structure
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IUPAC Name: 5-Fluoro-N-methoxy-N-methylpyridine-3-carboxamide
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Synonyms: 5-Fluoro-N-methoxy-N-methylnicotinamide
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CAS Number: 342602-54-4
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Molecular Formula: C₈H₉FN₂O₂
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Molecular Weight: 184.17 g/mol
Chemical Structure:
Caption: 2D structure of 5-Fluoro-N-methoxy-N-methylnicotinamide.
Predicted Physicochemical Properties
Due to the absence of extensive experimental data, the following physicochemical properties have been predicted using validated computational models, including SwissADME and ChemAxon.[3][4] These predictions offer valuable insights for experimental planning.[5]
| Property | Predicted Value | Method/Source | Significance in Drug Discovery |
| Molecular Weight | 184.17 g/mol | - | Adherence to Lipinski's Rule of Five for oral bioavailability.[6] |
| logP (Consensus) | 0.86 | SwissADME[3] | Indicates good balance between solubility and permeability. |
| Water Solubility (LogS) | -1.81 | SwissADME[3] | Predicted to be soluble in water. |
| pKa (most basic) | 2.50 ± 0.70 | ChemAxon[7] | The pyridine nitrogen is weakly basic. |
| Topological Polar Surface Area (TPSA) | 51.69 Ų | SwissADME[3] | Suggests good potential for cell membrane permeability.[6] |
| Hydrogen Bond Acceptors | 4 | SwissADME[3] | Influences solubility and receptor binding. |
| Hydrogen Bond Donors | 0 | SwissADME[3] | Influences solubility and receptor binding. |
| Rotatable Bonds | 3 | SwissADME[3] | Relates to conformational flexibility and binding entropy. |
Synthesis and Manufacturing
A plausible and efficient synthetic route to 5-Fluoro-N-methoxy-N-methylnicotinamide involves the conversion of the commercially available 5-fluoronicotinic acid to the corresponding Weinreb amide. This transformation can be achieved using standard peptide coupling reagents or by activating the carboxylic acid.[8][9]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 5-Fluoro-N-methoxy-N-methylnicotinamide.
Experimental Protocol: Weinreb Amide Formation
This protocol is a general procedure adapted from established methods for the synthesis of N-methoxy-N-methylamides from carboxylic acids.[8][9]
Materials:
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5-Fluoronicotinic acid
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Oxalyl chloride or Thionyl chloride
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N,O-Dimethylhydroxylamine hydrochloride
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Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM)
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Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Acid Chloride Formation:
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To a solution of 5-fluoronicotinic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Concentrate the reaction mixture under reduced pressure to remove excess solvent and reagent. The resulting crude acid chloride is typically used in the next step without further purification.
-
-
Amide Coupling:
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In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.
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Cool the suspension to 0 °C and add triethylamine (2.5 eq) dropwise. Stir for 15-20 minutes.
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Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the N,O-dimethylhydroxylamine suspension at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
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Quench the reaction by adding saturated aqueous NaHCO₃.
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Separate the organic layer and wash sequentially with water and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (using a suitable eluent system such as ethyl acetate/hexanes) to afford the pure 5-Fluoro-N-methoxy-N-methylnicotinamide.
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Analytical Characterization
The characterization of 5-Fluoro-N-methoxy-N-methylnicotinamide would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.[10][11]
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the N-methoxy protons, and the N-methyl protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons (with C-F coupling for the carbon bearing the fluorine), and the N-methoxy and N-methyl carbons.
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¹⁹F NMR: The fluorine NMR spectrum will exhibit a signal corresponding to the single fluorine atom on the pyridine ring.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid) would be appropriate.[12]
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Gas Chromatography (GC): Depending on its volatility and thermal stability, GC could also be employed for purity analysis, often coupled with mass spectrometry (GC-MS).[13]
Biological and Pharmacological Context
The introduction of a fluorine atom can enhance biological activity by improving metabolic stability or modulating receptor binding affinity.[2] Therefore, 5-Fluoro-N-methoxy-N-methylnicotinamide could serve as a valuable intermediate or a candidate molecule in research programs targeting enzymes involved in NAD+ metabolism or other pathways where nicotinamide analogs have shown activity.[17]
Safety and Handling
Specific toxicity data for 5-Fluoro-N-methoxy-N-methylnicotinamide is not available. However, based on its structure as a fluorinated pyridine derivative, appropriate safety precautions should be taken.[18][19] The general safety profile of fluorinated aromatic compounds can vary, and some may possess metabolic toxicity.[4][20]
General Handling Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21]
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Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
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Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
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Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
In Case of Exposure:
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Skin Contact: Immediately wash the affected area with soap and plenty of water.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
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Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
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Ingestion: Do not induce vomiting. Seek immediate medical attention.
A comprehensive, substance-specific Safety Data Sheet (SDS) should be consulted before handling.
Conclusion
5-Fluoro-N-methoxy-N-methylnicotinamide is a compound with significant potential as a building block and research tool in medicinal chemistry and drug discovery. This technical guide has provided a detailed, albeit partially predictive, overview of its physicochemical properties, a practical synthetic approach, and essential analytical and safety information. The compiled data serves as a valuable starting point for researchers, enabling a more informed and efficient investigation of this and related fluorinated nicotinamide derivatives. Further experimental validation of the predicted properties is encouraged to build upon this foundational knowledge.
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